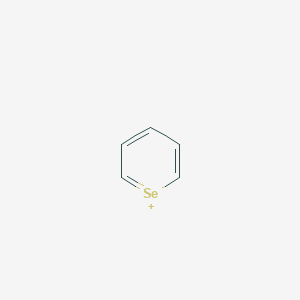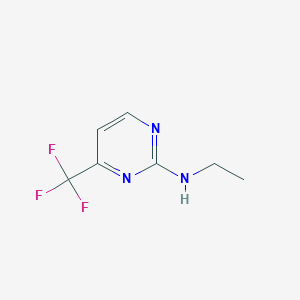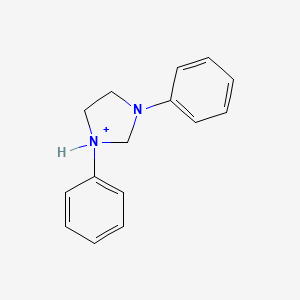
1,3-Diphenylimidazolidin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenylimidazolidin-1-ium is a heterocyclic organic compound with a unique structure that includes two phenyl groups attached to an imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diphenylimidazolidin-1-ium can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylimidazolidin-2-one with a suitable alkylating agent under basic conditions. For example, the reaction can be carried out in the presence of sodium hydride in tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
1,3-Diphenylimidazolidin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolidin-2-one derivatives.
Reduction: Reduction reactions can convert it into different imidazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
科学的研究の応用
1,3-Diphenylimidazolidin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
作用機序
The mechanism of action of 1,3-diphenylimidazolidin-1-ium involves its interaction with specific molecular targets. It can act as a ligand for metal complexes, facilitating catalytic reactions. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the nature of the substituents on the imidazolidine ring .
類似化合物との比較
Similar Compounds
1,3-Dimethylimidazolidin-1-ium: Similar in structure but with methyl groups instead of phenyl groups.
1,3-Diphenylimidazolidin-2-one: Contains a carbonyl group at the 2-position, making it more reactive in certain chemical reactions.
1,3-Diphenylimidazolidine: Lacks the ionic character of the imidazolidin-1-ium, affecting its solubility and reactivity.
Uniqueness
1,3-Diphenylimidazolidin-1-ium is unique due to its ionic nature, which enhances its solubility in polar solvents and its ability to form stable complexes with various metal ions. This makes it particularly useful in catalysis and materials science applications.
特性
CAS番号 |
725-13-3 |
|---|---|
分子式 |
C15H17N2+ |
分子量 |
225.31 g/mol |
IUPAC名 |
1,3-diphenylimidazolidin-1-ium |
InChI |
InChI=1S/C15H16N2/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h1-10H,11-13H2/p+1 |
InChIキー |
WYEYGPJVIZYKNM-UHFFFAOYSA-O |
正規SMILES |
C1CN(C[NH+]1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


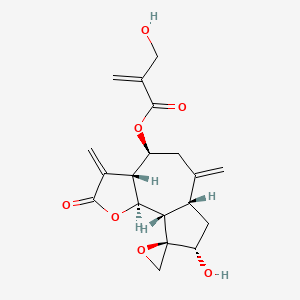
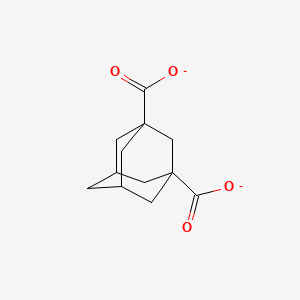
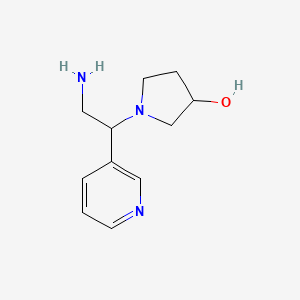
![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)
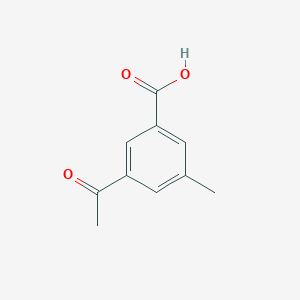
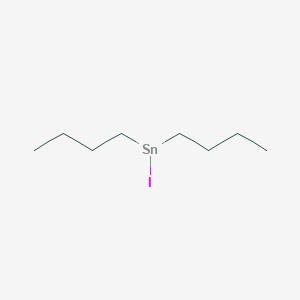
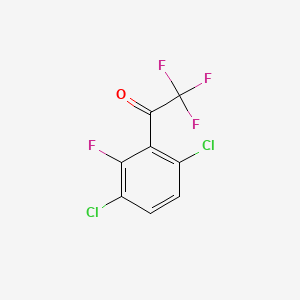

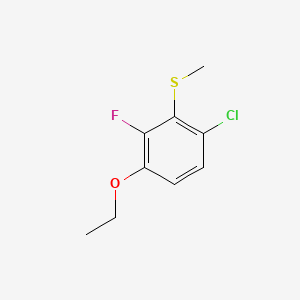
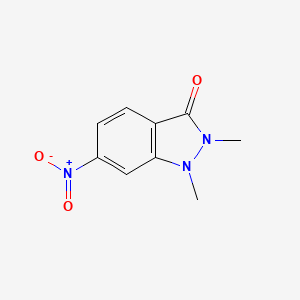
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)
